molecular formula C11H11N3O3 B15047907 Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B15047907
M. Wt: 233.22 g/mol
InChI Key: XNPSHJNGPGJZQM-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core substituted with an amino group at position 7, a keto group at position 2, and an ethyl ester at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing HIV integrase inhibitors and antibacterial agents . Its reactivity is attributed to the electron-withdrawing keto and ester groups, which facilitate nucleophilic substitutions and cyclization reactions. For instance, reactions with N,N-dimethylformamide dimethyl acetal yield imine derivatives, while triethyl orthoformate produces ethoxymethyleneamino analogs .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 7-amino-2-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)7-5-6-3-4-8(12)13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H3,12,13,14,15)

InChI Key

XNPSHJNGPGJZQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)N=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted naphthyridines .

Scientific Research Applications

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate into DNA and disrupt its function is also being studied .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

  • 7-Amino-1,8-naphthyridin-2(8H)-one (CAS 1931-44-8): Similarity: 0.78 . Differs by lacking the ethyl ester group at position 3, reducing lipophilicity and altering solubility.
  • Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-15-7): Similarity: Not quantified, but structural differences include a hydroxy group at position 4 and methyl at position 5. Physical Properties: Molecular weight 248.23 g/mol, density 1.41 g/cm³, melting point 190–193°C, classified as irritant . The hydroxy group increases acidity (pKa ≈ 4.5) and may participate in intramolecular hydrogen bonding .
  • Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1466514-71-5) :
    Chlorine at position 5 enhances electrophilicity, favoring aromatic substitution reactions. Molecular formula C₁₁H₉ClN₂O₃ (data incomplete in ) .

Key Research Findings

  • Synthetic Versatility: The 7-amino group in the target compound enables diverse functionalizations, such as hydrazide formation (e.g., compound 275 in ) .
  • Biological Interactions : Substituents at position 1 (e.g., cyclopropyl, benzyl) modulate steric and electronic effects, impacting target binding .
  • Safety Considerations : Most analogs are irritants, necessitating careful handling .

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